7H-Benzo[c]fluoren-7-one, 4-hydroxy- 7H-Benzo[c]fluoren-7-one, 4-hydroxy-
Brand Name: Vulcanchem
CAS No.: 728892-75-9
VCID: VC19063835
InChI: InChI=1S/C17H10O2/c18-15-7-3-6-11-10(15)8-9-14-16(11)12-4-1-2-5-13(12)17(14)19/h1-9,18H
SMILES:
Molecular Formula: C17H10O2
Molecular Weight: 246.26 g/mol

7H-Benzo[c]fluoren-7-one, 4-hydroxy-

CAS No.: 728892-75-9

Cat. No.: VC19063835

Molecular Formula: C17H10O2

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

7H-Benzo[c]fluoren-7-one, 4-hydroxy- - 728892-75-9

Specification

CAS No. 728892-75-9
Molecular Formula C17H10O2
Molecular Weight 246.26 g/mol
IUPAC Name 4-hydroxybenzo[c]fluoren-7-one
Standard InChI InChI=1S/C17H10O2/c18-15-7-3-6-11-10(15)8-9-14-16(11)12-4-1-2-5-13(12)17(14)19/h1-9,18H
Standard InChI Key NFQKQMNKFGFXNB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C2=O)C=CC4=C3C=CC=C4O

Introduction

Synthesis and Metabolic Pathways

Metabolic Transformations

In vivo studies of structurally related compounds, such as dimefluron (a benzo[c]fluorene derivative with antineoplastic activity), reveal that hepatic metabolism primarily involves oxidative processes. Key metabolic pathways include:

  • O-Demethylation: Enzymatic removal of methyl groups from methoxy substituents, producing hydroxylated metabolites .

  • N-Oxidation: Introduction of oxygen at nitrogen atoms in dimethylaminoethoxy side chains, as observed in dimefluron N-oxide .

  • Carbonyl reduction: Conversion of ketones to alcohols using agents like sodium borohydride, exemplified by the synthesis of C7-reduced dimefluron .

While direct evidence for the metabolism of 4-hydroxy-7H-benzo[c]fluoren-7-one is lacking, its structural similarity to dimefluron metabolites suggests potential involvement in analogous biotransformation pathways.

Physicochemical Properties

The hydroxyl group at position 4 significantly impacts the compound’s physical and chemical behavior:

  • Solubility: Increased polarity due to the hydroxyl group enhances aqueous solubility compared to the non-hydroxylated parent . This property is critical for bioavailability in pharmacological contexts.

  • LogP: The octanol-water partition coefficient (logP) is expected to decrease relative to the parent compound (logP = 4.051 for 7H-benzo[c]fluoren-7-one) , though experimental values for the 4-hydroxy derivative remain unreported.

  • Thermal stability: The parent compound exhibits a melting point of 228.74°C , while the 4-hydroxy analog likely has a lower melting point due to disrupted crystal lattice interactions from the hydroxyl group.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection has been widely used to analyze benzo[c]fluorenone derivatives. For instance, dimefluron and its metabolites were separated using a C18 column with a methanol-water gradient, achieving baseline resolution within 20 minutes . This method could be adapted for the 4-hydroxy derivative by optimizing mobile phase composition to account for its increased polarity.

Mass Spectrometric Profiling

Electrospray ionization (ESI) mass spectrometry in positive ion mode provides detailed fragmentation patterns for structural elucidation. For example, the base peak of dimefluron ([M+H]⁺ = 413.89) fragments to yield ions at m/z 308.1273 and 295.1195, corresponding to losses of C₂H₅ and C₃H₆ groups, respectively . Similar studies on the 4-hydroxy derivative would likely reveal characteristic fragment ions, such as [M+H-H₂O]⁺, due to the labile hydroxyl group.

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